

Spectroscopic Analysis of 2,2,6,6-Tetramethyl-4-piperidinol: A Technical Guide

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyl-4-piperidinol

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,2,6,6-tetramethyl-4-piperidinol**. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines key spectral characteristics, presents the data in a structured format, and details the experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following tables summarize the quantitative NMR and IR spectroscopic data for **2,2,6,6-tetramethyl-4-piperidinol**, also known as TMP or 4-hydroxy-2,2,6,6-tetramethylpiperidine.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Multiplet	1H	CH-OH
~1.8 & ~1.1	Multiplets	4H	-CH ₂ - (Axial & Equatorial)
~1.2	Singlet	12H	4 x -CH ₃
Variable	Broad Singlet	2H	-NH and -OH

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~68	C-OH
~51	2 x C-(CH ₃) ₂
~49	2 x -CH ₂ -
~34	4 x -CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	O-H Stretch
3100-3300	Medium, Broad	N-H Stretch
2842-2985	Strong	C-H Stretch (Methyl and Methylene)[1]
1470	Medium	C-H Bend (Methylene)
1360	Medium	C-H Bend (Methyl)
1050-1250	Strong	C-O Stretch
1000-1250	Medium	C-N Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols represent standard practices for the analysis of organic compounds like **2,2,6,6-tetramethyl-4-piperidinol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,2,6,6-tetramethyl-4-piperidinol**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a concentrated sample.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

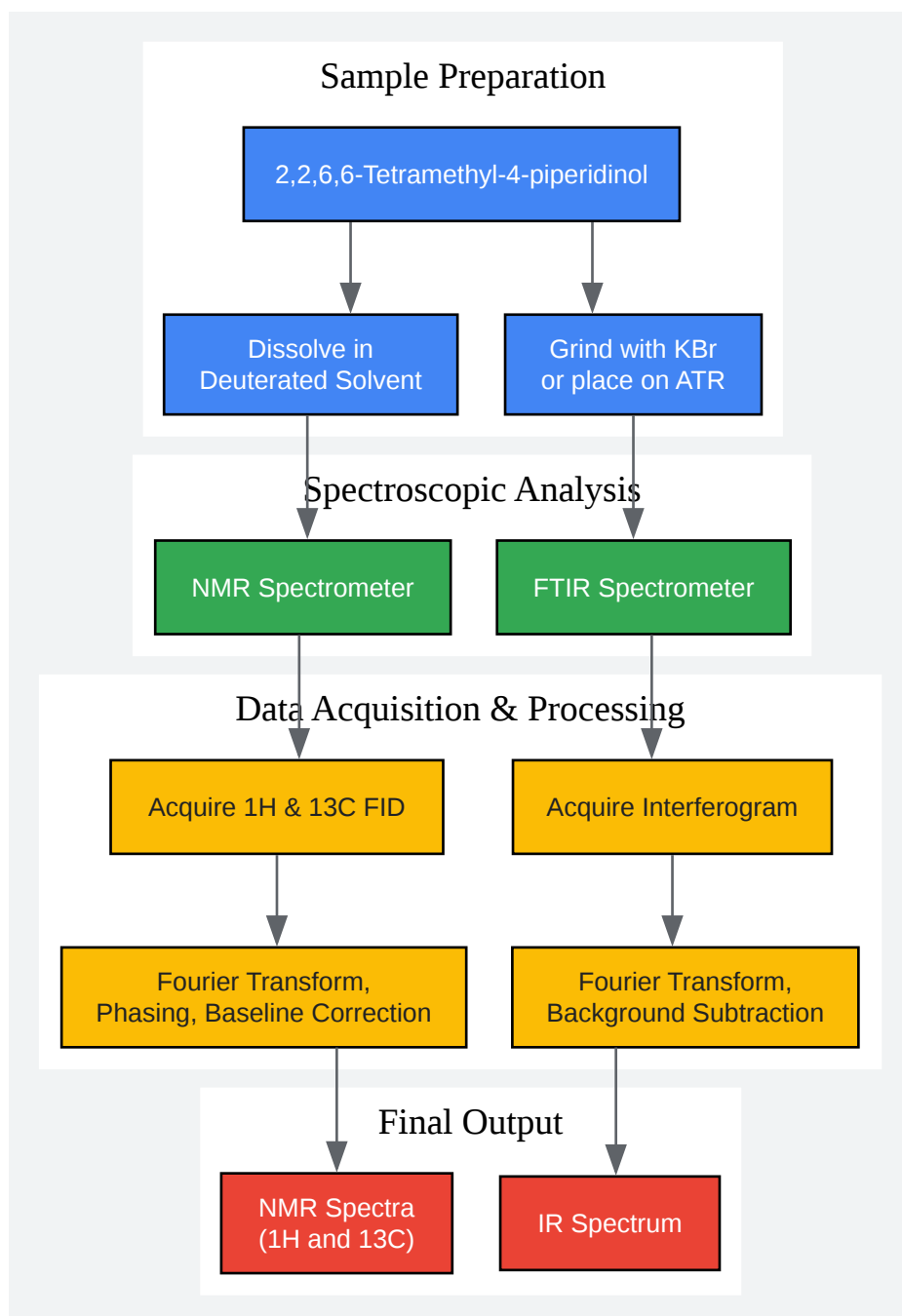
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Technique)[\[2\]](#):
 - Thoroughly grind 1-2 mg of **2,2,6,6-tetramethyl-4-piperidinol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR)[\[2\]](#):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: Typically 4 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.

- A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected prior to scanning the sample.
- Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

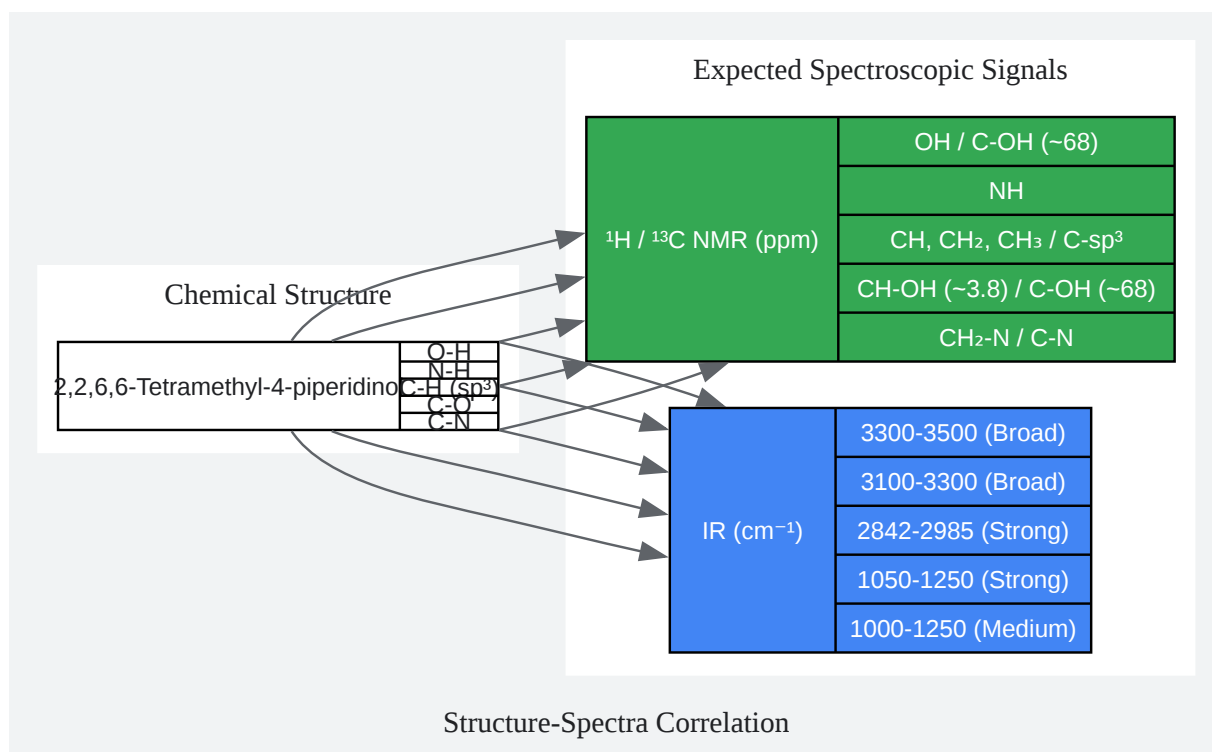
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2,2,6,6-tetramethyl-4-piperidinol** and the correlation between its structure and spectral features.



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Caption: Experimental workflow for NMR and IR analysis.



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Caption: Correlation of functional groups to spectral data.

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